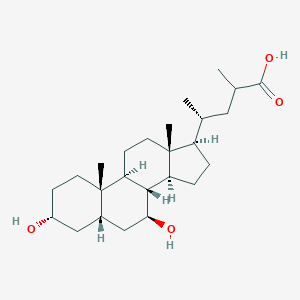
23-Methylursodeoxycholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23-Methylursodeoxycholic acid (23-MUDCA) is a bile acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a modified version of the natural bile acid ursodeoxycholic acid (UDCA), which has been used for the treatment of cholestatic liver diseases. 23-MUDCA is synthesized by modifying the chemical structure of UDCA, which enhances its biological activity and improves its pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 23-Methylursodeoxycholic acid involves its interaction with various receptors and enzymes in the body. It has been shown to activate the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid metabolism and liver function. It also interacts with other receptors such as the G protein-coupled bile acid receptor 1 (TGR5) and the pregnane X receptor (PXR). These interactions lead to the modulation of various signaling pathways, which ultimately result in the therapeutic effects of 23-Methylursodeoxycholic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 23-Methylursodeoxycholic acid are mainly related to its interaction with various receptors and enzymes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the liver. It also reduces the accumulation of fat in the liver and improves insulin sensitivity. Additionally, it has been shown to have a protective effect on the heart and can prevent the development of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 23-Methylursodeoxycholic acid in lab experiments is its high purity and stability. It is also readily available for purchase from chemical suppliers. However, one of the limitations of using 23-Methylursodeoxycholic acid is its relatively high cost compared to other bile acid derivatives. Additionally, its biological activity may vary depending on the experimental conditions used.
Zukünftige Richtungen
There are several future directions for the research on 23-Methylursodeoxycholic acid. One of the main areas of interest is its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Additionally, it has been suggested that 23-Methylursodeoxycholic acid may have a role in the treatment of inflammatory bowel disease (IBD) and colon cancer. Further research is needed to fully understand the therapeutic potential of 23-Methylursodeoxycholic acid in these diseases.
Synthesemethoden
The synthesis of 23-Methylursodeoxycholic acid involves the modification of the chemical structure of UDCA using chemical reactions. The modification involves the introduction of a methyl group at the 23rd position of the UDCA molecule. This is achieved by using chemical reagents such as trimethylsilyl diazomethane and trifluoroacetic acid. The resulting product is a pure form of 23-Methylursodeoxycholic acid, which can be used for scientific research.
Wissenschaftliche Forschungsanwendungen
23-Methylursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-fibrotic properties. It has also been shown to have a protective effect on liver cells and can prevent liver damage caused by various toxins. Additionally, it has been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
113301-20-5 |
|---|---|
Produktname |
23-Methylursodeoxycholic acid |
Molekularformel |
C25H42O4 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(11-15(2)23(28)29)18-5-6-19-22-20(8-10-25(18,19)4)24(3)9-7-17(26)12-16(24)13-21(22)27/h14-22,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16+,17-,18-,19+,20+,21+,22+,24+,25-/m1/s1 |
InChI-Schlüssel |
XMIXAXLPZCFFCG-BGXBKFFBSA-N |
Isomerische SMILES |
C[C@H](CC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
23-methyl-UDCA 23-methylursodeoxycholic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



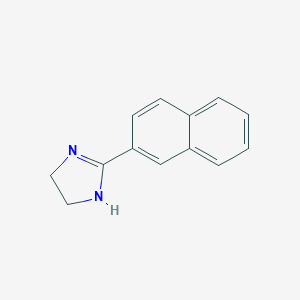
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
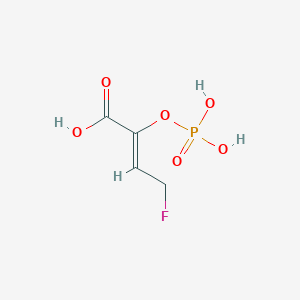



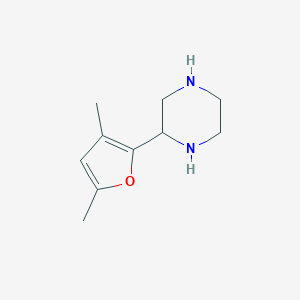

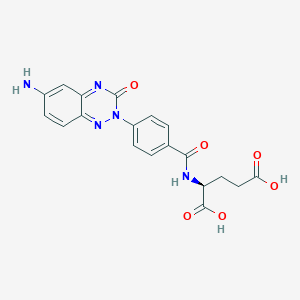

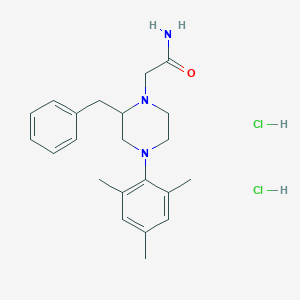
![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)